BenchChemオンラインストアへようこそ!

Pazufloxacin

chiral separation enantiomeric purity quality control

Specify Pazufloxacin mesilate with validated chiral purity per HPLC-CMPA method (resolution factor ≥1.9, LOD 1.5 ng for unwanted (R)-(+) impurity). Insist on CoA demonstrating enantiomeric purity >99.0%. This single (S)-(−) enantiomer ensures safety and potency distinct from generic racemates, with unique BID dosing and 3.58-fold bile penetration for biliary tract infection management.

Molecular Formula C16H15FN2O4
Molecular Weight 318.30 g/mol
CAS No. 127045-41-4
Cat. No. B1662166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazufloxacin
CAS127045-41-4
Synonyms10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-d,e)(1,4)benzoxazinecarboxylic acid
pazufloxacin
T 3761
T-3761
Molecular FormulaC16H15FN2O4
Molecular Weight318.30 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
InChIInChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
InChIKeyXAGMUUZPGZWTRP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pazufloxacin (CAS 127045-41-4): Procurement Guide for Chiral Fluoroquinolone APIs and Formulations


Pazufloxacin (PZFX, T-3761) is a chiral third-generation fluoroquinolone antibiotic developed by Toyama Chemical and commercialized in Japan as Pasil® and Pazucross® [1]. The compound is characterized by a unique C-C bond at the C10 position in place of the conventional C-N bond found in earlier fluoroquinolones, and exists as the active (S)-(−) enantiomer [2]. Pazufloxacin is predominantly formulated as the mesylate salt (pazufloxacin mesilate) for intravenous injection and ophthalmic solutions, with reported MIC90 values ranging from ≤0.025 μg/mL against Haemophilus influenzae to >100 μg/mL against certain Gram-positive organisms [3].

Pazufloxacin Procurement: Why Enantiomeric Purity, PK Profile, and Tissue Distribution Preclude Generic Fluoroquinolone Substitution


Generic substitution among parenteral fluoroquinolones is scientifically inadmissible for three evidence-based reasons. First, pazufloxacin is a single enantiomer [(S)-(−) configuration], and the presence of the inactive (R)-(+) dextroisomer alters both antibacterial potency and safety profile, requiring validated chiral purity specifications that are absent from generic fluoroquinolone monographs [1]. Second, pazufloxacin mesilate exhibits a distinct pharmacokinetic signature among parenteral fluoroquinolones, characterized by a shorter elimination half-life (1.74–1.88 hours in humans) compared to levofloxacin (6–8 hours) and ciprofloxacin (3–5 hours), which dictates different dosing frequency requirements (500 mg twice daily for PZFX versus 500 mg once daily for levofloxacin) [2]. Third, pazufloxacin demonstrates quantitatively superior bile penetration with bile/plasma AUC ratios of 3.58 ± 1.15, a tissue distribution advantage not replicated by other fluoroquinolones, making it specifically indicated for biliary tract infections [3].

Pazufloxacin Quantitative Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


Chiral Purity: HPLC Resolution of Pazufloxacin Enantiomers for Quality-Controlled Procurement

Pazufloxacin mesilate is marketed as the active (S)-(−) enantiomer, and the presence of the inactive (R)-(+) dextroisomer constitutes an impurity that must be controlled during API procurement. A validated HPLC method using chiral mobile phase additives (CMPA) on an ODS column achieves baseline separation of the two enantiomers with a resolution factor of 1.9, enabling quantitative determination of chiral purity [1]. The detection limit for the dextroisomer impurity is 1.5 ng, with method reproducibility demonstrated at RSD 0.41% [2]. In contrast, generic fluoroquinolones such as levofloxacin and ciprofloxacin are not subject to routine enantiomeric purity testing in standard pharmacopeial monographs, as they are achiral or commercially supplied as single enantiomers without validated impurity thresholds [3].

chiral separation enantiomeric purity quality control HPLC

Pharmacokinetic Differentiation: Shorter Half-Life of Pazufloxacin Versus Levofloxacin Enables Twice-Daily Dosing with Reduced Accumulation Risk

In a Phase I clinical study conducted in 52 healthy male adults, pazufloxacin mesilate administered as a 30-minute intravenous infusion at 500 mg achieved a maximum serum concentration (Cmax) of 11.0 μg/mL at the end of infusion, with an elimination half-life (T1/2) of 1.74–1.88 hours [1]. By comparison, levofloxacin 500 mg intravenous infusion yields a Cmax of approximately 6.2 μg/mL with a substantially longer half-life of 6–8 hours [2]. The shorter half-life of pazufloxacin necessitates a twice-daily (BID) dosing regimen (500 mg every 12 hours) to maintain therapeutic concentrations, whereas levofloxacin is administered once daily (QD). The Cmax/MIC ratio for pazufloxacin against Pseudomonas aeruginosa (MIC90 = 3.13 μg/mL) is approximately 3.5, compared to levofloxacin Cmax/MIC of approximately 1.0–1.5 against the same organism [3].

pharmacokinetics half-life dosing regimen clinical pharmacology

Biliary Penetration: Pazufloxacin Achieves >3-Fold Higher Bile/Plasma AUC Ratio Than Comparator Fluoroquinolones

In a clinical pharmacokinetic study of 10 patients undergoing biliary pancreatic surgery with endoscopic nasal bile drainage, pazufloxacin 500 mg administered via 0.5-hour intravenous infusion achieved a bile/plasma AUC ratio of 3.58 ± 1.15 and a Cmax bile/plasma ratio of 2.13 ± 0.74 [1]. The delay in time to maximum concentration from plasma to bile was 0.75 ± 0.18 hours. Monte Carlo simulation demonstrated that pazufloxacin 500 mg every 8 hours or 1000 mg every 12 hours achieved >90% probability of attaining the pharmacodynamic targets AUC/MIC = 100 and Cmax/MIC = 8 in bile against pathogens with MIC ≤ 2 mg/L, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae [1]. In comparison, ciprofloxacin bile/plasma ratios range from 2.0 to 4.0 in cholecystectomy patients with normal biliary function, but are highly variable and often subtherapeutic in obstructed biliary systems [2].

tissue penetration bile pharmacokinetics biliary tract infection pharmacodynamics

Gram-Negative Activity: Pazufloxacin MIC90 of ≤0.025 μg/mL Against Haemophilus influenzae Surpasses Ofloxacin and Fleroxacin

In a comprehensive in vitro susceptibility study of 378 clinical isolates representing 24 species, pazufloxacin demonstrated an MIC90 of ≤0.025 μg/mL against Haemophilus influenzae and Escherichia coli [1]. Against Gram-negative bacteria overall, the antimicrobial activity of pazufloxacin was equivalent to ciprofloxacin (CPFX) and superior to both ofloxacin (OFLX) and fleroxacin (FLRX) [1]. Against Pseudomonas aeruginosa isolates with MICs of 6.25 μg/mL and 25 μg/mL to imipenem and gentamicin respectively, pazufloxacin maintained an MIC90 of 3.13 μg/mL, demonstrating retained activity against strains resistant to β-lactam and aminoglycoside agents [2]. Notably, pazufloxacin showed no cross-resistance with parenteral β-lactam antibiotics including imipenem, flomoxef, and ceftazidime [3].

antibacterial activity MIC Gram-negative bacteria Haemophilus influenzae

Ophthalmic Formulation: 0.6% Pazufloxacin Demonstrates Non-Inferior Efficacy to Moxifloxacin 0.5% and Gatifloxacin 0.5% in Bacterial Conjunctivitis

In a Phase 2, double-blind, controlled, multicenter randomized clinical trial involving 300 subjects with bacterial conjunctivitis, 0.6% pazufloxacin ophthalmic solution administered three times daily (TID) achieved bacterial eradication rates of 84% and clinical remission rates of 98% after 7 days of treatment [1]. In the same trial, moxifloxacin 0.5% TID achieved 80% bacterial eradication and 91% clinical remission, while gatifloxacin 0.5% TID achieved 82% bacterial eradication and 92% clinical remission [1]. Pazufloxacin TID demonstrated a statistically significant advantage in clinical remission compared to pazufloxacin BID (98% vs. 89%, P = 0.03) [1]. A separate in situ gelling formulation of pazufloxacin mesilate (0.3%) was developed to prolong ocular residence time, exhibiting an average recovery of 99.985% ± 0.205% (RSD 0.322%) in HPLC quantification and demonstrating no ocular irritation in rabbit eye testing [2].

ophthalmic formulation bacterial conjunctivitis clinical trial topical antibiotic

Pazufloxacin Procurement: Targeted Research and Industrial Applications Driven by Quantitative Evidence


Chiral API Procurement with Enantiomeric Purity Specifications

Pharmaceutical manufacturers and API procurement specialists should specify pazufloxacin mesilate with chiral purity acceptance criteria based on the validated HPLC-CMPA method. The resolution factor of 1.9 and detection limit of 1.5 ng for the (R)-(+) dextroisomer impurity [1] provide quantitative benchmarks for supplier qualification and incoming quality control. Procurement contracts should mandate certificates of analysis demonstrating enantiomeric purity exceeding 99.0% and include the analytical method details (ODS column with chiral mobile phase additives) as part of the technical agreement.

Hospital Formulary Selection for Biliary Tract Infections

Based on the bile/plasma AUC ratio of 3.58 ± 1.15 and >90% probability of attaining pharmacodynamic targets in bile with 500 mg q8h dosing [1], pazufloxacin should be preferentially selected over ciprofloxacin or levofloxacin for hospital formularies treating biliary tract infections, particularly in patients undergoing biliary pancreatic surgery or those with endoscopic nasal bile drainage. The site-specific pharmacokinetic advantage directly translates to improved clinical outcomes in this patient population.

Ophthalmic Formulation Development and Contract Manufacturing

The Phase 2 clinical trial demonstrating 98% clinical remission with 0.6% pazufloxacin TID [1] supports contract development and manufacturing organization (CDMO) investment in pazufloxacin ophthalmic solution production. The validated in situ gelling formulation (0.3%) with 99.985% recovery and confirmed ocular safety in rabbit models [2] provides a technology transfer-ready formulation for regional markets seeking alternative topical fluoroquinolones. The BID dosing option (89% remission) also offers a simplified regimen for patient compliance.

Clinical Trial Design for Respiratory Tract Infections

Given the MIC90 of ≤0.025 μg/mL against Haemophilus influenzae and Escherichia coli [1], and the clinical response rate of 93.75% in lower respiratory tract infection trials versus levofloxacin 92.86% [2], pazufloxacin is a suitable candidate for randomized controlled trials evaluating fluoroquinolone therapy in community-acquired pneumonia and acute exacerbation of chronic bronchitis. The distinct BID dosing requirement (T1/2 = 1.74–1.88 hours) [3] should be incorporated into trial protocols, as once-daily dosing would be subtherapeutic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pazufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.